![molecular formula C28H30N4O10S B14764601 6-[2-[4-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14764601.png)
6-[2-[4-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
6-[2-[4-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound that features a thiazole ring, a phenyl group, and a trihydroxyoxane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with various acylating agents to introduce the acetyl group . The phenyl group is then introduced through a substitution reaction, followed by the attachment of the phenacylcarbamoyl group. The final step involves the esterification of the trihydroxyoxane carboxylic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield an amine .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are being explored for their potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to its targets, while the trihydroxyoxane carboxylic acid moiety can improve its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler compound with similar biological activities.
Phenacylcarbamoyl derivatives: Compounds with similar structural features and biological activities.
Trihydroxyoxane carboxylic acids: Compounds with similar solubility and bioavailability properties.
Uniqueness
This compound is unique due to its combination of a thiazole ring, a phenyl group, and a trihydroxyoxane carboxylic acid moiety. This combination enhances its biological activities and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C28H30N4O10S |
---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
6-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H30N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,21-24,26,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39) |
InChI Key |
KGQGNAYBJXXZGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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